Tetraisopropyl difluoromethylenediphosphonate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the Arbusov reaction between halomethanes and trialkyl phosphites, leading to alkyl difluoromethylphosphonates. For example, a simple synthesis route for monofluoromethylene bisphosphonic acid starts with the Arbusov reaction between fluorotribromomethane and triisopropyl phosphite, yielding diisopropyl dibromofluoromethylphosphonate. This intermediate undergoes a Michaelis-Becker reaction, producing tetraisopropyl bromofluoromethylene bisphosphonate, which is then converted to tetraisopropyl monofluoromethylene bisphosphonate through debromination and protonation (Hutchinson & Thornton, 1988).
Molecular Structure Analysis
The structural behavior of tetraisopropyl alkyl dihalostannyl methylmethylene-bisphosphonates has been investigated, revealing the dimeric nature in the solid state due to intermolecular interactions between phosphonyl groups and neighboring tin atoms. This dimerization is temperature and concentration-dependent in nonpolar solvents, showcasing the compound's dynamic structural behavior in solution (Hartung et al., 1994).
Chemical Reactions and Properties
Tetraisopropyl difluoromethylenediphosphonate participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. For instance, tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) is synthesized through intramolecular cyclization, highlighting the compound's reactivity and potential for forming cyclic structures (Hutchinson & Thornton, 1990).
Physical Properties Analysis
The physical properties of tetraisopropyl difluoromethylenediphosphonate and related compounds are closely related to their molecular structure. For example, the dimeric nature observed in solid-state structures influences their melting points, solubility, and crystallization behavior. These properties are critical for their application in materials science and as intermediates in organic synthesis.
Chemical Properties Analysis
The chemical properties of tetraisopropyl difluoromethylenediphosphonate are characterized by its reactivity towards various nucleophiles and electrophiles, owing to the presence of the difluoromethylenephosphonate group. This group's reactivity is pivotal in synthesizing heterocyclic compounds and analogs of natural substances, demonstrating the compound's utility in organic synthesis and drug discovery efforts, focusing on non-drug-related applications (Chunikhin et al., 2010).
Scientific Research Applications
Chemical Synthesis and Reactions :
- It is used in epoxide-initiated cation-olefin polycyclization reactions, offering broad functional group tolerance (Tian et al., 2016).
- Facilitates Michael-type addition reactions with nitrogen, phosphorus, or sulfur nucleophiles (Hutchinson & Thornton, 1988).
- Involved in the synthesis of cyclopropanediylbis(phosphonic acid) through intramolecular cyclization and subsequent dealkylation (Hutchinson & Thornton, 1990).
Materials Science :
- Useful in the synthesis of fluoropolymer-stabilized chromophore-catalyst assemblies for water-oxidation catalysis (Eberhart et al., 2017).
- Assists in creating novel monomers with phosphonate functions for dental composites (Sibold et al., 2002).
- Used in the development of new perfluorocarbon polymers with phosphono groups, applicable in various industries (Yamabe et al., 2000).
Biomedical Applications :
- Plays a role in bone tissue engineering for controlled delivery of therapeutic drugs (Mouriño & Boccaccini, 2010).
- Significant in the design of smart biomaterials for tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).
Pharmaceutical Research :
- An analogue of this compound, difluoromethylenephosphonate, is studied for its inhibition of HIV-1 reverse transcriptase (Hebel et al., 1991).
Energy and Environmental Applications :
- Utilized in thermoelectric materials for converting waste heat into electrical energy (Tritt & Subramanian, 2006).
Safety And Hazards
properties
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWQCNFQZUTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471119 | |
Record name | tetraisopropyl difluoromethylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl difluoromethylenediphosphonate | |
CAS RN |
78715-59-0 | |
Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tetraisopropyl difluoromethylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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